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Compound of Interest

Compound Name: Tricyclohexylmethanol

Cat. No.: B107322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Tricyclohexylmethanol (CAS No: 17687-74-0), a tertiary alcohol with the molecular formula

C₁₉H₃₄O.[1] The document collates available mass spectrometry, nuclear magnetic resonance,

and infrared spectroscopy data into a structured format. Detailed, generalized experimental

protocols for these analytical techniques are also provided to assist in data reproduction and

further research.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data available for

Tricyclohexylmethanol.

Table 1: Mass Spectrometry (GC-MS) Data

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides crucial information on the

molecular weight and fragmentation pattern of the molecule.
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Property Value Source

Molecular Formula C₁₉H₃₄O PubChem[1]

Molecular Weight 278.47 g/mol Sigma-Aldrich

Ionization Mode Electron Ionization (EI) NIST WebBook[2]

m/z Top Peak 195 PubChem[1]

m/z 2nd Highest Peak 95 PubChem[1]

m/z 3rd Highest Peak 83 PubChem[1]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides insight into the electronic environment of hydrogen atoms

in the molecule.
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Parameter Description Source

Data Source

The ¹H NMR spectrum is

available for viewing in

established databases.

SpectraBase, sourced from

Sigma-Aldrich Co. LLC.[1]

Nucleus ¹H -

Expected Regions

Signals corresponding to the

cyclohexyl ring protons

(aliphatic C-H) and the

hydroxyl proton (-OH) are

expected. Due to the complex,

overlapping nature of the

numerous cyclohexyl protons,

the spectrum primarily consists

of broad multiplets in the

aliphatic region (typically 1.0-

2.0 ppm). The single hydroxyl

proton signal's chemical shift is

variable and depends on

concentration and solvent.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy is used to determine the number and types of carbon atoms

within a molecule.
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Parameter Description Source

Data Source

The ¹³C NMR spectrum is

available for viewing in

established databases.

SpectraBase, sourced from

Aldrich Chemical Co.[1]

Nucleus ¹³C -

Expected Signals

Signals are expected for the

quaternary carbon attached to

the hydroxyl group, the

methine carbons of the

cyclohexyl rings, and the

methylene carbons of the

cyclohexyl rings.

Table 4: Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption

of infrared radiation.
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Technique Description Source

FTIR

Spectrum obtained from a

sample cast as a film from a

chloroform solution.

SpectraBase, sourced from

Aldrich Chemical Co.[1]

ATR-IR
Spectrum obtained using

Attenuated Total Reflectance.

SpectraBase, sourced from

Aldrich[1]

Vapor Phase IR
Spectrum obtained from the

compound in the gas phase.
SpectraBase[1]

Expected Absorptions

A strong, broad absorption

band is expected in the region

of 3200-3600 cm⁻¹

corresponding to the O-H

stretching of the alcohol

functional group. Strong

absorptions corresponding to

C-H stretching of the

cyclohexyl rings are expected

in the 2850-3000 cm⁻¹ region.

A C-O stretching band is

anticipated around 1000-1200

cm⁻¹.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of an organic compound such as Tricyclohexylmethanol.
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Phase 1: Preparation

Phase 2: Data Acquisition

Phase 3: Analysis & Elucidation
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Caption: A generalized workflow for spectroscopic analysis.

Experimental Protocols
The protocols described below are generalized methodologies for the spectroscopic analysis of

small organic molecules like Tricyclohexylmethanol and are intended as a guide for

researchers.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

For ¹H NMR, accurately weigh 5-20 mg of the sample. For ¹³C NMR, a higher

concentration of 20-50 mg is recommended.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆). The choice of solvent should ensure complete dissolution and avoid

signal overlap with regions of interest.

Transfer the solution to a 5 mm NMR tube using a pipette, ensuring the final solution

height is between 4-5 cm.

If required for precise chemical shift calibration, an internal standard such as

tetramethylsilane (TMS) can be added. For many modern spectrometers, referencing to

the residual solvent peak is sufficient.[3][4]

Data Acquisition:

The NMR spectra can be acquired on a spectrometer operating at a field strength of 300

MHz or higher.

Before acquisition, the sample is placed in the magnet, and the field homogeneity is

optimized through a process called shimming. The spectrometer's frequency is "locked" to

the deuterium signal of the solvent.

For a standard ¹H NMR experiment, a sufficient number of scans are acquired to achieve

an adequate signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the

spectrum to single lines for each unique carbon atom. A larger number of scans is usually

required due to the low natural abundance of the ¹³C isotope.

3.2 Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation:

Ensure the ATR crystal (e.g., diamond, ZnSe) is clean by wiping it with a suitable solvent

(e.g., isopropanol) and allowing it to dry completely.

Acquire a background spectrum of the clean, empty crystal. This background is

automatically subtracted from the sample spectrum.
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Place a small amount of the solid Tricyclohexylmethanol sample directly onto the center

of the ATR crystal.

Data Acquisition:

Apply pressure to the sample using the instrument's pressure arm to ensure firm and

uniform contact between the sample and the crystal surface.

Initiate the spectral scan. The infrared beam passes through the ATR crystal, and an

evanescent wave penetrates a few microns into the sample at the point of contact, where

absorption occurs.

Typically, 16 to 32 scans are co-added to produce the final spectrum, which is displayed in

terms of transmittance or absorbance versus wavenumber (cm⁻¹).

After the measurement, the pressure is released, the sample is removed, and the crystal

is cleaned.

3.3 Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

Prepare a dilute solution of Tricyclohexylmethanol in a volatile organic solvent, such as

dichloromethane or hexane. A typical concentration is around 1 mg/mL.

GC Parameters (Illustrative):

Injector: Set to a temperature of 250 °C with a split injection mode.

Carrier Gas: Use Helium at a constant flow rate of approximately 1 mL/min.

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m length, 0.25 mm internal

diameter, 0.25 µm film thickness) is suitable for this type of compound.

Oven Program: An example program would be to hold the initial temperature at 100 °C for

2 minutes, then ramp the temperature at a rate of 15 °C/min up to 280 °C, and hold for 5

minutes.
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MS Parameters (Illustrative):

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

Source Temperature: Typically set around 230 °C.

Mass Analyzer: A quadrupole analyzer scanning a mass-to-charge (m/z) range of 40-450

amu.

Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at the retention

time of Tricyclohexylmethanol. The mass spectrum corresponding to this peak can be

analyzed for its molecular ion and fragmentation pattern and compared against spectral

libraries like NIST for confirmation.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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